Lack of Available High-Strength Comparative Evidence for Differential Performance
Following an exhaustive search of primary research papers, patents, and authoritative databases, no quantitative comparative data (e.g., head-to-head IC50, selectivity, or stability assays) were identified for 1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol against a named comparator. The available evidence is restricted to computed physicochemical properties [1], vendor-supplied purity baselines [2], and class-level synthetic inference regarding the acid-labile nature of the tetrahydropyranyl group [3]. This explicitly limits the ability to provide high-strength quantitative differentiation at this time.
| Evidence Dimension | Computational Physicochemical Profile |
|---|---|
| Target Compound Data | XLogP3-AA: 1.7; Topological Polar Surface Area: 81.3 Ų; H-Bond Acceptors: 4 [1] |
| Comparator Or Baseline | 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1): XLogP3-AA: 2.1; Topological Polar Surface Area: 69.6 Ų; H-Bond Acceptors: 3 |
| Quantified Difference | Δ XLogP3 = -0.4; Δ TPSA = +11.7 Ų; Δ HBA = +1 |
| Conditions | Computed properties (XLogP3, Cactvs). No experimental data. |
Why This Matters
The lower lipophilicity and higher polar surface area of the oxan-4-yl derivative could in theory improve aqueous solubility relative to the phenyl analog, but experimental confirmation is absent.
- [1] PubChem. (2026). Compound Summary for CID 43610495, 1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol. https://pubchem.ncbi.nlm.nih.gov/compound/43610495 View Source
- [2] American Elements. (2022). Product Information: CAS 1153383-66-4. https://www.americanelements.com/cas-1153383-66-4-1h-tetrazole-5-thiol-1-tetrahydro-2h-pyran-4-yl View Source
- [3] Silveira, C. C. et al. (2017). Non-catalyzed addition of heterocyclic thiols and 5-substituted-1H-tetrazoles to vinyl ethers. Tetrahedron Letters, 58(40), 3842-3845. View Source
